molecular formula C9H15NO3 B120675 (1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane CAS No. 155855-50-8

(1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane

Cat. No.: B120675
CAS No.: 155855-50-8
M. Wt: 185.22 g/mol
InChI Key: KFNZTSZXEQIDRV-VGRMVHKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] is a complex organic compound with a unique structure that includes a dioxolo ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] typically involves the use of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2-dimethyl-6-(phenylmethyl)-, (3aS,4S,7R,7aS)-: A similar compound with slight structural variations.

    4,7-Methano-6H-1,3-dioxolo[4,5-d][1,2]oxazine-6-carboxylic acid, tetrahydro-2,2-dimethyl-, phenylmethyl ester, (3aS,4S,7R,7aS)-: Another related compound with different functional groups.

Uniqueness

The uniqueness of 4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine, tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b] lies in its specific structural features and the resulting chemical properties. These unique characteristics make it valuable for various applications and distinguish it from other similar compounds.

Properties

CAS No.

155855-50-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C9H15NO3/c1-9(2)11-7-5-4-6(8(7)12-9)13-10(5)3/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m1/s1

InChI Key

KFNZTSZXEQIDRV-VGRMVHKJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]3C[C@@H]([C@H]2O1)ON3C)C

SMILES

CC1(OC2C3CC(C2O1)ON3C)C

Canonical SMILES

CC1(OC2C3CC(C2O1)ON3C)C

Synonyms

4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.